molecular formula C10H14ClNO2S B6248882 3-[(2-aminopropyl)sulfanyl]benzoic acid hydrochloride CAS No. 2411267-59-7

3-[(2-aminopropyl)sulfanyl]benzoic acid hydrochloride

Cat. No.: B6248882
CAS No.: 2411267-59-7
M. Wt: 247.7
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Description

3-[(2-aminopropyl)sulfanyl]benzoic acid hydrochloride is a chemical compound with the molecular formula C10H13NO2S·HCl. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound consists of a benzoic acid moiety substituted with a 2-aminopropylsulfanyl group, and it is typically available as a hydrochloride salt to enhance its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-aminopropyl)sulfanyl]benzoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with benzoic acid and 2-aminopropylthiol as the primary starting materials.

    Thioether Formation: The 2-aminopropylthiol is reacted with benzoic acid under suitable conditions to form the thioether linkage. This step may involve the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the reaction.

    Hydrochloride Salt Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3-[(2-aminopropyl)sulfanyl]benzoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxylic acid to an alcohol.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like acyl chlorides or alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Acylated or alkylated derivatives.

Scientific Research Applications

3-[(2-aminopropyl)sulfanyl]benzoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(2-aminopropyl)sulfanyl]benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the thioether linkage can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **3-[(2-aminopropyl)thio]benzoic acid
  • **3-[(2-aminopropyl)sulfanyl]benzamide
  • **3-[(2-aminopropyl)sulfanyl]phenylacetic acid

Uniqueness

3-[(2-aminopropyl)sulfanyl]benzoic acid hydrochloride is unique due to its specific substitution pattern and the presence of both an amino group and a thioether linkage. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

2411267-59-7

Molecular Formula

C10H14ClNO2S

Molecular Weight

247.7

Purity

95

Origin of Product

United States

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